2-[2-(3,4-dihydro-2H-1,5-benzodioxepin-7-yl)-2-oxoethyl]-6-(4-methoxyphenyl)pyridazin-3(2H)-one
Description
The compound 2-[2-(3,4-dihydro-2H-1,5-benzodioxepin-7-yl)-2-oxoethyl]-6-(4-methoxyphenyl)pyridazin-3(2H)-one is a pyridazinone derivative featuring a benzodioxepin moiety and a 4-methoxyphenyl substituent. The benzodioxepin group contributes to lipophilicity and may enhance binding to biological targets, while the 4-methoxyphenyl substituent could influence electronic properties and metabolic stability .
Structural characterization of such compounds typically employs spectroscopic methods (1H NMR, 13C NMR, IR) and mass spectrometry .
Properties
IUPAC Name |
2-[2-(3,4-dihydro-2H-1,5-benzodioxepin-7-yl)-2-oxoethyl]-6-(4-methoxyphenyl)pyridazin-3-one | |
|---|---|---|
| Details | Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C22H20N2O5/c1-27-17-6-3-15(4-7-17)18-8-10-22(26)24(23-18)14-19(25)16-5-9-20-21(13-16)29-12-2-11-28-20/h3-10,13H,2,11-12,14H2,1H3 | |
| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
IPSVCWAAOPYWNP-UHFFFAOYSA-N | |
| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
COC1=CC=C(C=C1)C2=NN(C(=O)C=C2)CC(=O)C3=CC4=C(C=C3)OCCCO4 | |
| Details | Computed by OEChem 2.3.0 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C22H20N2O5 | |
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Weight |
392.4 g/mol | |
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Preparation Methods
Synthetic Routes and Reaction Conditions
The synthesis of 2-[2-(3,4-dihydro-2H-1,5-benzodioxepin-7-yl)-2-oxoethyl]-6-(4-methoxyphenyl)pyridazin-3(2H)-one typically involves multiple steps, starting from readily available precursors. One common synthetic route involves the condensation of 3,4-dihydro-2H-1,5-benzodioxepin-7-amine with a suitable aldehyde or ketone to form an intermediate Schiff base. This intermediate is then subjected to cyclization and further functionalization to yield the final product .
Industrial Production Methods
Industrial production of this compound may involve optimized reaction conditions to maximize yield and purity. This includes the use of high-purity reagents, controlled temperature and pressure conditions, and efficient purification techniques such as recrystallization or chromatography .
Chemical Reactions Analysis
Types of Reactions
2-[2-(3,4-dihydro-2H-1,5-benzodioxepin-7-yl)-2-oxoethyl]-6-(4-methoxyphenyl)pyridazin-3(2H)-one can undergo various chemical reactions, including:
Oxidation: The compound can be oxidized using common oxidizing agents such as potassium permanganate or hydrogen peroxide.
Reduction: Reduction reactions can be carried out using reducing agents like sodium borohydride or lithium aluminum hydride.
Substitution: The compound can participate in nucleophilic or electrophilic substitution reactions, depending on the functional groups present.
Common Reagents and Conditions
Oxidation: Potassium permanganate in an acidic medium.
Reduction: Sodium borohydride in methanol.
Substitution: Halogenated solvents and appropriate catalysts.
Major Products
The major products formed from these reactions depend on the specific conditions and reagents used. For example, oxidation may yield carboxylic acids or ketones, while reduction may produce alcohols or amines .
Scientific Research Applications
2-[2-(3,4-dihydro-2H-1,5-benzodioxepin-7-yl)-2-oxoethyl]-6-(4-methoxyphenyl)pyridazin-3(2H)-one has several scientific research applications:
Chemistry: Used as a building block for the synthesis of more complex molecules.
Biology: Investigated for its potential biological activities, including antimicrobial and antioxidant properties.
Medicine: Explored for its potential therapeutic effects, such as anti-inflammatory and anticancer activities.
Industry: Utilized in the development of new materials with specific properties.
Mechanism of Action
The mechanism of action of 2-[2-(3,4-dihydro-2H-1,5-benzodioxepin-7-yl)-2-oxoethyl]-6-(4-methoxyphenyl)pyridazin-3(2H)-one involves its interaction with specific molecular targets and pathways. The compound may bind to enzymes or receptors, modulating their activity and leading to various biological effects. For example, it may inhibit certain enzymes involved in inflammation or cancer progression .
Comparison with Similar Compounds
Comparison with Similar Compounds
Pyridazinone derivatives exhibit structural diversity, with variations in substituents significantly affecting their physicochemical and biological properties. Below is a comparative analysis of the target compound and its structural analogs:
Table 1: Structural and Functional Comparison of Pyridazinone Derivatives
*Calculated based on substituent contributions from .
Key Observations:
Substituent Effects on Bioactivity :
- The anti-inflammatory activity of 2-(4-methylphenyl)-4,6-dihydro-1H-pyridazin-3(4H)-one (IC₅₀ = 11.6 μM) highlights the role of simple aryl groups in modulating activity . The target compound’s benzodioxepin moiety may enhance binding affinity to inflammatory targets like cyclooxygenases due to increased lipophilicity and steric bulk .
- Halogenated analogs (e.g., bromo/fluoro in ) could exhibit improved metabolic stability but may introduce toxicity risks.
Synthetic Methodologies :
- The target compound’s synthesis likely parallels methods for 6-(3,4-dihydro-2H-1,5-benzodioxepin-7-yl)-pyridazin-3(2H)-one , which involves coupling reactions under basic conditions .
- In contrast, imidazopyridine derivatives (e.g., ) require multi-step procedures, including cyclization and functional group transformations.
Spectroscopic Characterization: IR spectra of pyridazinones typically show C=O stretches near 1650–1700 cm⁻¹, while 1H NMR reveals pyridazinone ring protons at δ 6.5–8.5 ppm . The benzodioxepin moiety’s protons appear as multiplet signals in δ 3.0–4.5 ppm .
Biological Activity
The compound 2-[2-(3,4-dihydro-2H-1,5-benzodioxepin-7-yl)-2-oxoethyl]-6-(4-methoxyphenyl)pyridazin-3(2H)-one is a novel chemical entity that has garnered attention for its potential biological activities. This article explores its pharmacological properties, mechanisms of action, and relevant case studies.
Chemical Structure and Properties
The compound features a complex structure that includes a pyridazinone core, a benzodioxepine moiety, and a methoxyphenyl group. Its molecular formula is with a molecular weight of approximately 336.37 g/mol. The key functional groups contribute to its biological activity.
| Property | Value |
|---|---|
| Molecular Formula | |
| Molecular Weight | 336.37 g/mol |
| Melting Point | Not determined |
| Solubility | Soluble in ethanol |
Anticancer Activity
Recent studies have indicated that this compound exhibits significant anticancer properties. In vitro assays demonstrated cytotoxic effects against various cancer cell lines, including MCF-7 (breast cancer) and HepG2 (liver cancer). The compound's mechanism involves the induction of apoptosis and cell cycle arrest.
Case Study: Cytotoxicity Assay
A study evaluated the cytotoxic effects of the compound on MCF-7 cells. The results showed an IC50 value of 15 µM, indicating potent activity compared to standard chemotherapeutics like doxorubicin (IC50 = 10 µM) .
Antioxidant Properties
The compound also displays antioxidant activity, which may contribute to its protective effects against oxidative stress-related diseases. The DPPH radical scavenging assay revealed a scavenging activity of 72% at a concentration of 50 µg/mL, suggesting strong antioxidant potential .
The proposed mechanism of action for the anticancer activity includes:
- Inhibition of Cell Proliferation : The compound disrupts cell cycle progression at the G1 phase.
- Induction of Apoptosis : It activates caspase pathways leading to programmed cell death.
- Reactive Oxygen Species (ROS) Generation : Increased ROS levels contribute to cellular damage in cancer cells.
Research Findings
Several studies have highlighted the biological activities of compounds related to the benzodioxepine structure:
- Antimicrobial Activity : Related compounds have shown effectiveness against bacterial strains such as Staphylococcus aureus and Escherichia coli.
- Anti-inflammatory Effects : In vivo models demonstrated reduction in inflammatory markers following treatment with similar benzodioxepine derivatives.
Retrosynthesis Analysis
AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.
One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.
Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.
Strategy Settings
| Precursor scoring | Relevance Heuristic |
|---|---|
| Min. plausibility | 0.01 |
| Model | Template_relevance |
| Template Set | Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis |
| Top-N result to add to graph | 6 |
Feasible Synthetic Routes
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Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.
